2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol
Description
2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol is a complex organic compound that features a trifluoromethyl group, a nitro group, and a pyridine ring. This compound is notable for its unique chemical structure, which imparts specific properties that make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F3N2O3/c13-7-3-6(12(15,16)17)4-18-10(7)5-1-8(14)11(20)9(2-5)19(21)22/h1-4,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDVPPGGEIGZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-chloro-4-nitrophenol with 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid under specific conditions to introduce the trifluoromethyl and nitro groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Fluazinam: 3-Chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine.
Saflufenacil: 2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide.
Uniqueness
2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups makes it particularly versatile for various applications .
Biological Activity
2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClFNO
- CAS Number : 1582770-04-4
- Molecular Weight : 307.14 g/mol
The presence of multiple halogen substituents and a nitro group suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis. The incorporation of trifluoromethyl groups enhances lipophilicity and may improve membrane permeability, facilitating better interaction with bacterial cells .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain kinases. Kinase inhibitors are crucial in cancer therapy as they can block pathways involved in tumor growth and proliferation. For instance, related compounds have demonstrated efficacy against c-KIT mutants associated with gastrointestinal stromal tumors, indicating a potential role in targeted cancer therapies .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, the compound could prevent phosphorylation processes essential for cell signaling.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls .
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress in target cells.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of related pyridine derivatives against Mycobacterium tuberculosis. The results indicated that these compounds inhibited bacterial growth at micromolar concentrations, suggesting that structural modifications could enhance their potency .
Case Study 2: Cancer Therapeutics
In a clinical trial involving patients with c-KIT mutations, a related compound demonstrated significant tumor reduction in resistant cases. The study highlighted the importance of structure-activity relationships (SAR) in developing effective kinase inhibitors for targeted therapy .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | CHClFNO |
| Molecular Weight | 307.14 g/mol |
| CAS Number | 1582770-04-4 |
| Antimicrobial Activity | Effective against M. tuberculosis |
| Kinase Inhibition | Potential inhibitor of c-KIT |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:
- Temperature : Elevated temperatures (e.g., 80–120°C) may enhance reaction rates but risk side reactions.
- Solvent Choice : Polar aprotic solvents like DMSO or DMF are effective for halogenation and nitration steps .
- Catalysts : Use of catalysts such as KF for fluorination or CuCl for coupling reactions can improve yields .
- Monitoring : Employ HPLC to track intermediate formation and NMR to confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- HPLC : Quantifies purity and monitors reaction progress (e.g., retention time shifts indicate byproducts) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., distinguishing chloro vs. nitro groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways.
- X-ray Crystallography : Resolves crystal packing and stereochemistry for structural analogs (e.g., ) .
Advanced Research Questions
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Photostability : Expose to UV light and monitor degradation via HPLC; nitro groups may sensitize photolytic cleavage .
- Storage Recommendations : Store at 0–6°C in amber vials to minimize hydrolysis and photodegradation, as seen in nitrophenol analogs .
Q. What computational approaches can predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitro group’s electron-withdrawing effects) .
- Molecular Docking : Screen against enzyme active sites (e.g., cytochrome P450) using analogs like HYPA ( ) to infer binding modes .
- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity using pyridine derivatives ( ) .
Q. How do structural modifications (e.g., nitro group replacement) alter the compound’s physicochemical properties?
- Methodological Answer :
- Nitro Group Impact : Nitro groups enhance electrophilicity but reduce solubility. Compare with hydroxyl or amino analogs (e.g., ’s 2-amino-6-chloro-4-nitrophenol) .
- Trifluoromethyl Effects : Fluorine atoms increase lipophilicity and metabolic stability. Synthesize analogs with -CF₃ vs. -CH₃ to assess logP differences .
Contradictions and Research Gaps
- Application Conflicts : highlights nitroaromatics in dyes, while HYPA ( ) suggests pesticidal uses. The target compound’s dual potential warrants comparative bioactivity studies.
- Synthesis Challenges : Fluorination methods ( ) may conflict with nitro group stability; iterative optimization is needed .
Future Research Directions
- Mechanistic Studies : Elucidate degradation pathways under environmental conditions (e.g., soil or aqueous media).
- Toxicity Profiling : Assess ecotoxicity using OECD guidelines for nitroaromatics.
- Hybrid Derivatives : Combine pyridine and phenol moieties with bioactive scaffolds (e.g., pyrimidines in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
